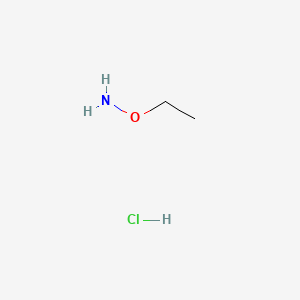

O-Ethylhydroxylamine hydrochloride

Overview

Description

O-Ethylhydroxylamine hydrochloride (CAS: 3332-29-4) is a hydroxylamine derivative with the molecular formula C₂H₈ClNO and a molecular weight of 97.54 g/mol . It is widely utilized in analytical chemistry as a derivatization reagent, particularly for converting aldehydes and ketones into stable oximes, enhancing detection sensitivity in techniques like GC-MS and LC-MS . Its applications span diverse fields, including clinical diagnostics (e.g., steroid hormone quantification in saliva ), biochemistry (e.g., retinoid analysis ), and organic synthesis (e.g., agrochemical production ).

Mechanism of Action

Mode of Action

It’s worth noting that the compound is used in the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . This suggests that it may interact with these groups in its target molecules, leading to changes in their structure and function.

Action Environment

It’s worth noting that the compound is soluble in water , which suggests that its action may be influenced by the aqueous environment within cells and tissues.

Biological Activity

O-Ethylhydroxylamine hydrochloride (CAS: 3332-29-4) is an organic compound that has garnered attention for its diverse biological applications, particularly in analytical chemistry and medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

This compound is a derivative of hydroxylamine, characterized by the presence of an ethyl group. The compound can be synthesized through various methods, including the reaction of hydroxylamine hydrochloride with ethyl iodide in the presence of a base such as sodium carbonate or potassium bicarbonate in non-reactive solvents like water or dichloromethane . The general reaction scheme can be summarized as follows:

This synthesis method allows for high yields and purity, making it suitable for further applications in biological systems.

1. Analytical Applications

This compound is primarily used as a derivatization reagent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of complex carbohydrates and steroid hormones. Its ability to form stable oximes with carbonyl compounds enhances the detection sensitivity and specificity in analytical methods .

Table 1: Comparison of Derivatization Agents

| Derivatization Agent | Application Area | Sensitivity | Notes |

|---|---|---|---|

| O-Ethylhydroxylamine | Steroid hormones | High | Effective for GC-MS |

| Cyanoacetohydrazide | Steroid hormones | Moderate | Used for comparative analysis |

2. Biological Implications

Research indicates that O-ethylhydroxylamine can influence biological pathways related to oxidative stress and cellular signaling. For instance, it has been shown to modulate the activity of certain enzymes involved in oxidative metabolism, potentially impacting conditions such as oxidative stress-related diseases .

In a study examining its effects on steroid hormone quantification, O-ethylhydroxylamine demonstrated improved sensitivity compared to traditional methods, allowing for more accurate assessments in clinical samples .

Case Study 1: Hormonal Analysis

A recent study utilized this compound to derivatize steroid hormones in human saliva. The results indicated that this method significantly increased the detection limits for several hormones, including testosterone and cortisol, compared to other derivatization strategies .

Table 2: Hormone Concentration Analysis Using O-Ethylhydroxylamine

| Hormone | Concentration (ng/mL) Before Derivatization | Concentration (ng/mL) After Derivatization |

|---|---|---|

| Testosterone | 12 ± 2 | 16 ± 3 |

| Cortisol | 4.2 ± 0.8 | 5.5 ± 1.0 |

Case Study 2: Oxime Formation

Another investigation focused on the use of O-ethylhydroxylamine in forming oximes from various aldehydes and ketones, assessing its efficiency as a derivatizing agent. The study found that the compound effectively improved the yield of oxime formation under optimized conditions, highlighting its utility in organic synthesis and analytical applications .

Scientific Research Applications

Organic Synthesis

O-Ethylhydroxylamine hydrochloride serves as a crucial reagent in the synthesis of hydroxylamine derivatives. These derivatives are important intermediates in the production of pharmaceuticals and agrochemicals. The compound's ability to form stable oximes makes it particularly valuable in organic reactions.

Key Reactions:

- Formation of Oximes : The reaction of carbonyl compounds with this compound yields oximes, which can be further transformed into various functional groups.

- Synthesis of Biflorin Derivatives : Preliminary studies suggest its potential use in synthesizing biflorin derivatives, although more research is needed to confirm this application .

Analytical Chemistry

In analytical chemistry, this compound is primarily used as a derivatizing agent for carbonyl compounds. By converting carbonyls into oximes, it enhances the sensitivity and selectivity of detection methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

Applications:

- Detection of α-Hydroxycarbonyl Compounds : The compound reacts specifically with α-hydroxycarbonyl compounds, facilitating their identification and quantification .

- Chromatographic Techniques : It is utilized in the analysis of carbohydrates and other complex organic mixtures through chromatographic methods .

Pharmaceutical Development

This compound has shown potential in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter levels suggests it could offer therapeutic benefits for conditions such as depression and anxiety.

Case Study:

A study involving rats demonstrated that derivatives synthesized from this compound exhibited pharmacological effects comparable to established treatments at lower dosages, indicating its potential as a drug candidate .

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent during polymerization processes. This role helps control the molecular weight of polymers and enhances their properties.

Benefits:

- Molecular Weight Control : By regulating the polymerization process, it allows for the production of polymers with desired characteristics.

- Improved Polymer Properties : The incorporation of hydroxylamine derivatives can enhance thermal stability and mechanical strength .

Environmental Applications

Research is ongoing into the use of this compound for environmental applications, particularly in wastewater treatment. Its ability to complex with heavy metals may facilitate their removal from contaminated water sources.

Potential Uses:

- Heavy Metal Removal : Preliminary studies indicate that this compound can effectively bind heavy metals, aiding in their extraction from wastewater .

Q & A

Basic Research Questions

Q. What are the primary applications of O-ethylhydroxylamine hydrochloride in analytical chemistry?

this compound (EHL) is widely used as a derivatizing agent to stabilize and detect carbonyl-containing compounds, such as α-hydroxycarbonyl compounds and oxidized DNA bases. For example, it reacts with formyl groups (e.g., 5-formylcytosine in DNA) to form stable oximes, enabling detection via 2D-TLC and mass spectrometry . In carbohydrate analysis, EHL derivatizes reducing sugars for GC-MS, improving chromatographic resolution and sensitivity .

Q. How does this compound facilitate the detection of epigenetic modifications like 5-formylcytosine (5fC)?

EHL selectively reacts with 5fC in DNA to form an oxime adduct, which can be distinguished from unmodified bases using 2D-TLC. This reaction, combined with mass spectrometry, allows precise identification and quantification of 5fC in genomic studies. Co-migration experiments with synthetic standards and mass spectral fingerprinting validate specificity .

Q. In what types of organic synthesis reactions is EHL commonly employed?

EHL is used in oxime formation for synthesizing herbicides, such as in the production of 5-(2-ethylthiopropyl)-1,3-cyclohexanedione derivatives . It also participates in modifying macrolide antibiotics by reacting with ketone or aldehyde groups to generate intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized when using EHL for derivatizing carbonyl groups in metabolomics?

Key parameters include:

- pH : Acidic conditions (pH 1–2) enhance reaction efficiency, as shown in the derivatization of 3-oxovalproic acid for GC-MS .

- Temperature : Heating at 70°C for 1 hour accelerates oxime formation in carbohydrate analysis .

- Reagent Concentration : A 40 mg/mL EHL solution in pyridine ensures complete derivatization of polysaccharides . Method validation via internal standards (e.g., 3-phenylbutyric acid) and parallel blank controls minimizes artifacts .

Q. What analytical techniques confirm the success of oxime formation with EHL in complex biological samples?

- 2D-TLC : Separates oxime derivatives from unreacted species, with co-migration against synthetic standards confirming specificity .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z values) match those of reference compounds, as demonstrated in 5fC and 5caC identification .

- GC-MS : Trimethylsilyl (TMS) derivatives of EHL-treated analytes improve volatility and detection limits in metabolomic profiling .

Q. How to resolve contradictions in derivatization efficiency when using EHL across different sample matrices?

Discrepancies may arise from matrix-specific interferences (e.g., competing nucleophiles or pH variations). Strategies include:

- Pre-treatment : Remove interfering substances via solid-phase extraction or liquid-liquid partitioning .

- Standard Spiking : Add isotopically labeled analogs to correct for recovery losses .

- Cross-validation : Use orthogonal methods (e.g., HPLC-UV) to confirm results, as done in valproate metabolite analysis .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and lab coats to avoid direct contact .

- Ventilation : Use fume hoods to prevent inhalation of airborne particles .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly with water .

Q. How does EHL compare to other hydroxylamine derivatives (e.g., O-methylhydroxylamine) in specificity and reactivity?

EHL’s ethyl group enhances steric accessibility compared to bulkier derivatives, improving reaction rates with small carbonyl compounds. However, O-methylhydroxylamine may be preferred for volatile analytes due to lower molecular weight . Comparative studies using TLC and MS can determine optimal reagents for specific targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of O-Ethylhydroxylamine Hydrochloride and Analogues

| Property | This compound | O-Methylhydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |

|---|---|---|---|

| Molecular Formula | C₂H₈ClNO | CH₆ClNO | H₃NO·HCl |

| Molecular Weight (g/mol) | 97.54 | 83.51 | 69.49 |

| Melting Point (°C) | 130–133 | 151–153 | 155–157 (decomposes) |

| Solubility | Highly soluble in water, ethanol | Soluble in water, methanol | Highly water-soluble |

| Derivatization Efficiency | High (broad carbonyl specificity) | Moderate (steric hindrance) | Variable (pH-dependent) |

| Applications | GC-MS, LC-MS, organic synthesis | GC-MS, biochemical assays | General carbonyl derivatization |

Structural Insights :

- This compound contains an ethyl group, providing moderate steric bulk compared to the methyl group in O-methylhydroxylamine hydrochloride . This difference influences reactivity and selectivity in derivatization reactions.

- Hydroxylamine hydrochloride lacks alkyl substituents, making it more reactive but less selective, with instability under acidic or high-temperature conditions .

Derivatization Efficiency

- This compound :

- O-Methylhydroxylamine Hydrochloride :

- Hydroxylamine Hydrochloride: Limited to simple carbonyl groups due to poor stability in complex matrices .

Stability and Selectivity

Preparation Methods

Acid-Catalyzed Hydrolysis of Acetone Oxime O-Ethyl Ether

Reaction Mechanism and General Procedure

The most documented method for synthesizing O-ethylhydroxylamine hydrochloride involves the acid-catalyzed hydrolysis of acetone oxime O-ethyl ether (Fig. 1). This two-step process, detailed in US5382685A , proceeds via nucleophilic cleavage of the oxime ether bond in the presence of a mineral acid (e.g., HCl) and water:

The reaction is conducted in an inert hydrocarbon solvent (e.g., cyclohexane, toluene) to facilitate azeotropic removal of acetone, preventing side reactions. A 5–100-fold molar excess of water ensures complete hydrolysis, while HCl is used in 2–7 equivalents to protonate the hydroxylamine product .

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

-

Temperature : 40–80°C (optimal: 60°C) to balance reaction rate and stability of intermediates .

-

Solvent : Cyclohexane or toluene, which form azeotropes with acetone, enabling efficient distillation .

-

Acid Concentration : 5–6 equivalents of HCl ensures complete salt formation without excessive acid waste .

Table 1 : Representative Procedure from US5382685A

| Parameter | Details |

|---|---|

| Starting Material | Acetone oxime O-ethyl ether (1 mol) |

| Solvent | Cyclohexane (3:1 v/v relative to oxime ether) |

| Acid | Hydrochloric acid (5.5 equiv) |

| Reaction Time | 2–3 hours at 60°C |

| Workup | Azeotropic distillation to remove acetone, filtration of precipitate |

| Yield | 85–90% (isolated as white crystalline solid) |

This method avoids safety hazards associated with high-temperature decomposition of intermediates, making it scalable for industrial production .

Reductive Alkylation Approaches

Challenges and Limitations

-

Byproduct Formation : Competing N-alkylation can occur, necessitating strict pH control (pH 7–11) to favor O-alkylation .

-

Solvent Selection : DMF or dichloromethane is preferred to solubilize intermediates, but post-reaction purification requires multiple extractions .

Table 2 : Comparative Analysis of Preparation Methods

Side Reactions and Byproduct Mitigation

N-Alkylation vs. O-Alkylation Selectivity

Alkylation of hydroxylamine derivatives often results in mixtures of N- and O-ethyl products. The use of bulky bases (e.g., potassium t-butoxide) and aprotic solvents suppresses N-alkylation by deprotonating the hydroxylamine oxygen preferentially . For instance, US5206406 reports that milling potassium carbonate enhances surface area, improving reaction efficiency and selectivity.

Purification Strategies

-

Azeotropic Distillation : Removes volatile byproducts like acetone or unreacted ethyl iodide .

-

Crystallization : this compound is isolated from hexane or ethyl acetate via cooling crystallization .

Applications in Organic Synthesis

Oxime and Hydrazine Derivatives

This compound serves as a precursor for O-alkyl oximes, which participate in imine exchange reactions. For example, kinetic studies demonstrate its reactivity with benzaldehyde O-methyloxime:

This reaction follows second-order kinetics ( at pH 2.9) .

Pharmaceutical Intermediates

The compound’s ability to stabilize reactive intermediates makes it valuable in synthesizing cephalosporin antibiotics and kinase inhibitors .

Properties

IUPAC Name |

O-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXCOKIYARRTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062982 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3332-29-4 | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3332-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Ethylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.